

Application Notes and Protocols for Ethametsulfuron-Methyl in Canola Weed Control

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethametsulfuron*

Cat. No.: *B054947*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ethametsulfuron-methyl** for weed control in canola (*Brassica napus*), based on findings from various scientific studies. The information presented herein is intended to guide the design and implementation of research trials.

Introduction

Ethametsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of a wide spectrum of broadleaf weeds in canola crops.^[1] Its unique selectivity allows for the control of cruciferous weeds, which are botanically related to canola, making it a valuable tool in canola production.^{[2][3]}

Mode of Action

Ethametsulfuron-methyl is a systemic herbicide that is absorbed through the foliage and roots of susceptible plants. It acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. ^[1] This inhibition leads to a rapid cessation of cell division and plant growth. Symptoms of herbicidal activity, such as chlorosis and necrosis, typically become visible within one to three weeks after application, depending on environmental conditions and weed susceptibility.

Data Presentation

The following tables summarize quantitative data from various studies on the efficacy of **ethametsulfuron-methyl** for weed control in canola.

Efficacy of Ethametsulfuron-Methyl Applied Alone

The following table presents the efficacy of two different application rates of **ethametsulfuron-methyl** on several key broadleaf weeds in canola, as reported in field trials in Western Canada.

Target Weed	Application Rate (g a.i./ha)	Efficacy
Wild Mustard (<i>Sinapis arvensis</i>)	15	Controlled
Stinkweed (<i>Thlaspi arvense</i>)	15	Controlled
Hempnettle (<i>Galeopsis tetrahit</i>)	15	Suppressed
Flixweed (<i>Descurainia sophia</i>)	15	Suppressed
Green Smartweed (<i>Polygonum scabrum</i>)	15	Suppressed
Stinkweed (<i>Thlaspi arvense</i>)	22.5	Controlled
Redroot Pigweed (<i>Amaranthus retroflexus</i>)	22.5	Suppressed

Source: Adapted from publications.gc.ca[2]

Efficacy of Ethametsulfuron-Methyl in a Tank-Mix

This table details the results of a study evaluating the efficacy of **ethametsulfuron-methyl** tank-mixed with the graminicide quizalofop for the control of wild oat (*Avena fatua*) in canola.

Treatment	Rate (lb a.i./A)	Wild Oat Control (%) - July 7	Wild Oat Control (%) - August 10	Canola Yield (lb/A)
quizalofop + COC	0.055 + 1%	96	99	1381
quizalofop + COC	0.07 + 1%	97	99	1364
ethametsulfuron + COC	0.014 + 1%	66	73	1284
quizalofop + ethametsulfuron + COC	0.055 + 0.014 + 1%	86	95	1345
quizalofop + ethametsulfuron + COC	0.07 + 0.014 + 1%	88	94	1321

Source: Adapted from Efficacy and crop tolerance to quizalofop/**ethametsulfuron** combinations in canola (1998)[4] Note: COC refers to Crop Oil Concentrate, an adjuvant.

Influence of Adjuvants on Efficacy

A study conducted in Bulgaria evaluated the impact of different adjuvants on the efficacy of **ethametsulfuron**-methyl (Salsa 75 WG). While specific quantitative data on percentage control was not provided in the abstract, the study concluded that the use of the adjuvant Trend resulted in higher efficacy against broadleaf weeds compared to the adjuvants Codacide and Silwet. The absence of an adjuvant led to a significant decrease in efficacy, ranging from 14-20% for all broadleaf weeds and specifically an 18% reduction against volunteer coriander (*Coriandrum sativum*) and a 20% reduction against volunteer milk thistle (*Silybum marianum*). [3]

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited research for conducting field trials to evaluate the efficacy of **ethametsulfuron**-methyl in canola.

General Field Trial Protocol

This protocol outlines a standard methodology for assessing the efficacy and crop tolerance of **ethametsulfuron-methyl**.

1. Experimental Design:

- Design: Randomized Complete Block Design (RCBD).
- Replications: A minimum of three to four replications should be used.
- Plot Size: Individual plots should be of a sufficient size to minimize edge effects, for example, 10 by 30 feet.

2. Crop and Weed Seeding:

- Crop: Use a commercial canola variety. Seeding rate should target a plant stand of 5-8 plants per square foot.
- Weeds: If natural weed pressure is insufficient, overseed with a known density of target weed species (e.g., wild mustard, wild oat).

3. Herbicide Application:

- Timing: Apply post-emergence when canola is at the 2- to 4-leaf stage and target weeds are at the cotyledon to 6-leaf stage.[\[2\]](#)
- Equipment: Use a calibrated research plot sprayer with flat fan nozzles to ensure uniform coverage. A typical spray volume is 10 gallons per acre (gpa) at 40 PSI.
- Treatments: Include an untreated control, **ethametsulfuron-methyl** at various rates, and tank-mix combinations as required by the study objectives. Always include any specified adjuvants as per the treatment list.

4. Data Collection:

- Weed Control Efficacy: Visually assess weed control at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Efficacy can be rated on a 0-100% scale, where 0 = no

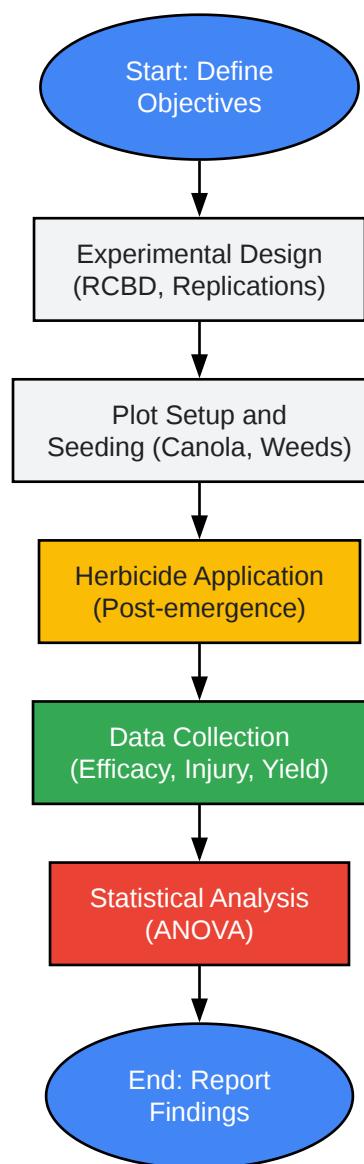
control and 100 = complete control, or by using a standardized scale such as the European Weed Research Society (EWRS) 100% scale.[3]

- Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals as weed control assessments. Use a 0-100% scale (0 = no injury, 100 = crop death) or the EWRS 9-rate scale (1 = no damage, 9 = crop completely destroyed).[3]
- Weed Density and Biomass: At a specified time point, count the number of weeds per unit area (e.g., per square meter) and harvest the above-ground biomass. Dry the biomass to a constant weight.
- Crop Yield: Harvest the canola from the center of each plot to determine seed yield. Adjust for moisture content.

5. Statistical Analysis:

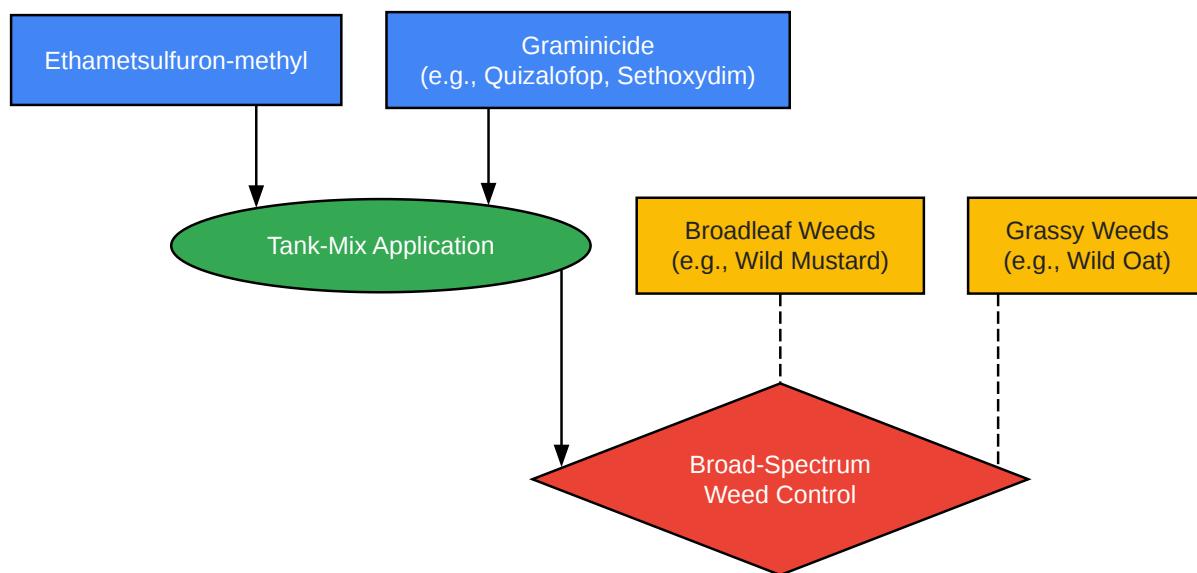
- Subject the collected data to Analysis of Variance (ANOVA).
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations


Signaling Pathway: Mode of Action of Ethametsulfuron-Methyl

[Click to download full resolution via product page](#)

Caption: Mode of action of **ethametsulfuron-methyl**.


Experimental Workflow: Field Trial for Efficacy Assessment

[Click to download full resolution via product page](#)

Caption: A typical workflow for a field trial.

Logical Relationship: Tank-Mixing for Broad-Spectrum Weed Control

[Click to download full resolution via product page](#)

Caption: Tank-mixing for broad-spectrum control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pomais.com [pomais.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. agrojournal.org [agrojournal.org]
- 4. ag.ndsu.edu [ag.ndsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Ethametsulfuron-Methyl in Canola Weed Control]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b054947#ethametsulfuron-methyl-application-in-canola-weed-control-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com